3-Amino-5-(4-ethylphenyl)benzoic acid
Description
Contextual Background of Benzoic Acid Derivatives in Advanced Chemical Research
Benzoic acid and its derivatives are a class of aromatic compounds that serve as fundamental building blocks in a vast array of chemical research and industrial applications. researchgate.netresearchgate.netnih.gov These compounds, characterized by a benzene (B151609) ring attached to a carboxylic acid group, are naturally present in various plants and animals and can also be produced through microbial fermentation. researchgate.net The versatility of the benzoic acid scaffold allows for the synthesis of a wide range of molecules with diverse biological activities and material properties. researchgate.netnih.govpreprints.org
In the realm of medicinal chemistry, benzoic acid derivatives are instrumental in the development of new therapeutic agents. researchgate.netnih.gov Researchers have successfully synthesized derivatives with significant anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. researchgate.netijcrt.org For instance, certain derivatives have shown potential in targeting enzymes like acetylcholinesterase and carbonic anhydrases, which are implicated in neurodegenerative diseases such as Alzheimer's. nih.govsci-hub.se The ability to modify the substituents on the benzene ring allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile. researchgate.net
Beyond pharmaceuticals, benzoic acid derivatives are crucial in materials science. They are investigated for their potential in creating advanced materials, including their use as inhibitors in atomic layer deposition to enhance the precision of nanomanufacturing processes. mdpi.com The functionalization of benzoic acid can alter properties like hydrophobicity and coordination chemistry, making them suitable for surface modifications. mdpi.com Furthermore, these derivatives are utilized as precursors for agrochemicals, dyes, and food additives. researchgate.net The ongoing exploration of benzoic acid derivatives continues to open new avenues in both fundamental and applied chemical research. nih.gov
Systematic Nomenclature and Structural Representation of 3-Amino-5-(4-ethylphenyl)benzoic Acid
The systematic name of the compound, This compound , provides a clear description of its molecular architecture according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The name indicates a benzoic acid core, which is a benzene ring substituted with a carboxylic acid group. The numbering of the benzene ring begins at the carbon atom bearing the carboxylic acid group (C1). The substituents are located at positions 3 and 5 of the ring.
The substituents are an amino group (-NH₂) at position 3 and a 4-ethylphenyl group at position 5. The 4-ethylphenyl group is a phenyl ring itself substituted with an ethyl group (-CH₂CH₃) at its fourth carbon.
Structural Formula:
Interactive Data Table of Chemical Identifiers:
| Identifier Type | Value |
| Molecular Formula | C₁₅H₁₅NO₂ |
| IUPAC Name | This compound |
Overview of Research Significance for this compound and Related Structures in Chemical Science
While specific research on this compound is not extensively documented in publicly available literature, the significance of its structural motifs—the aminobenzoic acid and the biphenyl-like core—can be inferred from studies on related compounds. The aminobenzoic acid framework is a well-established pharmacophore and a versatile building block in medicinal chemistry and materials science. nih.gov
Derivatives of aminobenzoic acid have been investigated for a wide range of biological activities. For example, para-aminobenzoic acid (PABA) and its derivatives have demonstrated potential as anticancer, antibacterial, and anti-inflammatory agents. nih.gov The substitution pattern on the aminobenzoic acid ring plays a crucial role in determining the compound's biological targets and efficacy. researchgate.net The presence of an amino group and a carboxylic acid group provides sites for further chemical modifications, allowing for the creation of diverse molecular libraries for drug discovery. nih.govsci-hub.se
The combination of the aminobenzoic acid core with a substituted phenyl ring in this compound suggests its potential as a scaffold for developing novel compounds with tailored properties for applications in medicinal chemistry and materials science. Further research on this specific compound would be necessary to fully elucidate its chemical and biological characteristics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-(4-ethylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-10-3-5-11(6-4-10)12-7-13(15(17)18)9-14(16)8-12/h3-9H,2,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMJSFNJYNWTGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688974 | |
| Record name | 5-Amino-4'-ethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261892-70-9 | |
| Record name | 5-Amino-4'-ethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Amino 5 4 Ethylphenyl Benzoic Acid and Its Precursors
Established Synthetic Pathways to Substituted Benzoic Acid Scaffolds
The benzoic acid scaffold is a common motif in organic chemistry, and numerous methods exist for its synthesis and functionalization. wpmucdn.com These methods range from the oxidation of alkylbenzenes to the carboxylation of organometallic reagents.
The functionalization of a pre-existing aromatic ring is a cornerstone of synthetic organic chemistry. organic-chemistry.org Several key industrial and laboratory-scale methods are employed to produce benzoic acid.
One of the primary industrial methods is the liquid-phase oxidation of toluene (B28343) and its derivatives using air, often catalyzed by cobalt or manganese salts. researchgate.netchemicalbook.comjustlonghealth.com This process is a free-radical reaction that serves as a major route to benzoic acid itself. justlonghealth.com Another industrial approach involves the hydrolysis of trichlorotoluene. chemicalbook.comjustlonghealth.com
For laboratory synthesis, the Grignard reaction is a classic and versatile method. ucalgary.caucalgary.ca It involves the reaction of an aryl halide (like bromobenzene) with magnesium metal to form an organomagnesium compound (a Grignard reagent). ucalgary.ca This reagent, which behaves as a source of nucleophilic carbon, is then reacted with carbon dioxide (in the form of dry ice) to form a carboxylate salt. ucalgary.cagmu.edu Subsequent acidification yields the final benzoic acid product. gmu.eduyoutube.com
Key Features of Grignard Synthesis for Benzoic Acid:
| Step | Description |
|---|---|
| Reagent Formation | An aryl halide reacts with magnesium in an ether solvent to form a phenylmagnesium halide. This step is highly sensitive to moisture. ucalgary.cagmu.edu |
| Carboxylation | The Grignard reagent attacks the electrophilic carbon of solid carbon dioxide (dry ice) to form a magnesium carboxylate salt. ucalgary.caucalgary.ca |
| Work-up | Dilute acid is added to neutralize the reaction mixture and protonate the carboxylate salt, causing the benzoic acid to precipitate. ucalgary.cayoutube.com |
| Purification | The product is typically purified by extraction and recrystallization. youtube.comgmu.edu |
Another powerful technique for functionalizing benzoic acids is directed ortho-metalation (DoM). organic-chemistry.org In this method, a directing group on the benzene (B151609) ring complexes with an organolithium reagent, promoting deprotonation (lithiation) at the adjacent ortho position with high regioselectivity. organic-chemistry.orgorganic-chemistry.org The carboxylic acid group itself, as a carboxylate, can act as a directing group, allowing for the introduction of various electrophiles at the C2 position. organic-chemistry.orgsemanticscholar.orgrsc.orgacs.org This strategy provides a route to contiguously substituted benzoic acids that can be difficult to access through other means. organic-chemistry.org
To construct the target molecule, 3-Amino-5-(4-ethylphenyl)benzoic acid, methods for installing both an amino group and an aryl group onto a benzoic acid core are essential. Modern cross-coupling reactions are particularly well-suited for this purpose.
Aryl Group Introduction: The Suzuki-Miyaura coupling is a premier method for forming aryl-aryl bonds. libretexts.org This palladium-catalyzed reaction couples an organoboron compound (like an arylboronic acid) with an aryl halide or triflate. libretexts.orgyoutube.com The reaction is valued for its mild conditions, high tolerance of functional groups, and the commercial availability of a wide range of boronic acids. libretexts.org An aqueous Suzuki-Miyaura coupling between 4-bromobenzoic acid and phenylboronic acid has been demonstrated as an effective process. acs.org
Amino Group Introduction: For the introduction of an amino group (amination), two copper- or palladium-catalyzed methods are prominent:
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base. wikipedia.orglibretexts.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial to the reaction's success, allowing for the coupling of a vast array of aryl halides and amines with high efficiency. acs.orgyoutube.com The reaction is generally tolerant of various functional groups, making it a powerful tool in complex molecule synthesis. wikipedia.orglibretexts.org
Ullmann Condensation: This is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. wikipedia.org Traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgresearchgate.net However, modern protocols using ligands like phenanthroline allow the reaction to proceed under milder conditions with catalytic amounts of copper. researchgate.net The reaction can be used to arylate amines and even benzoic acid itself. cdnsciencepub.com
Targeted Synthesis of this compound
The synthesis of the specifically substituted this compound requires a multistep approach that combines the reactions described above in a logical sequence.
A plausible synthetic route is outlined below:
Plausible Synthetic Pathway:
| Step | Transformation | Reagents & Conditions | Reaction Type |
|---|---|---|---|
| 1 | Starting Material | 3,5-Dibromobenzoic acid | - |
| 2 | Selective Arylation | (4-ethylphenyl)boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., Toluene/Water) | Suzuki-Miyaura Coupling |
| 3 | Amination | Ammonia source (or protected amine), Pd catalyst and ligand (e.g., XPhos), base (e.g., NaOtBu) | Buchwald-Hartwig Amination |
| 4 | Final Product | this compound | - |
This strategy leverages the differential reactivity of the two bromine atoms or, more commonly, relies on the controlled, stepwise nature of modern cross-coupling reactions. The Suzuki coupling is typically performed first to install the aryl group, followed by the Buchwald-Hartwig amination to introduce the amino functionality. The synthesis of various substituted benzoic acid analogues often employs such sequential cross-coupling strategies. nih.govresearchgate.netrsc.org
Catalysis is central to the efficient synthesis of this compound, particularly for the crucial C-C bond formation. The Suzuki-Miyaura reaction is the exemplary catalytic method for this step. nih.gov
The reaction proceeds through a well-understood catalytic cycle involving a palladium catalyst. libretexts.orgyoutube.com
The Suzuki-Miyaura Catalytic Cycle:
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (e.g., 3-bromo-5-iodobenzoic acid), inserting the palladium into the carbon-halogen bond to form a Pd(II) species. libretexts.orgyoutube.com
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (the 4-ethylphenyl group) is transferred to the palladium center, displacing the halide. libretexts.orgyoutube.com
Reductive Elimination: The two organic groups on the palladium complex (the benzoic acid moiety and the 4-ethylphenyl group) couple and are eliminated from the metal center. This step forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.orgyoutube.com
The choice of catalyst, ligand, base, and solvent are all critical for optimizing the reaction's yield and selectivity. youtube.com
Key Components for Suzuki-Miyaura Coupling:
| Component | Function | Examples |
|---|---|---|
| Palladium Precatalyst | The source of the active Pd(0) catalyst. | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ youtube.comacs.org |
| Ligand | Stabilizes the palladium center and modulates its reactivity. | Triphenylphosphine (PPh₃), XantPhos, SPhos acs.orgorgsyn.org |
| Base | Activates the organoboron species for transmetalation. | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ youtube.comorgsyn.org |
| Organoboron Reagent | The source of the aryl group to be coupled. | Arylboronic acids (e.g., (4-ethylphenyl)boronic acid), Arylboronic esters libretexts.org |
To accelerate chemical transformations, microwave-assisted synthesis has emerged as a valuable tool in organic chemistry. ajrconline.org This technique utilizes microwave irradiation to heat reaction mixtures rapidly and uniformly, which can dramatically reduce reaction times compared to conventional heating methods. ijprdjournal.com
Microwave irradiation has been successfully applied to the synthesis of benzoic acid and its derivatives. ajrconline.orgijprdjournal.com For instance, the hydrolysis of benzanilide (B160483) to benzoic acid is significantly faster under microwave conditions. ajrconline.org This technology is also applicable to the cross-coupling reactions required for the synthesis of the target molecule. Reports show that microwave irradiation can enhance the synthesis of benzodioxole derivatives from benzoic acids and catechol, demonstrating its utility in forming new bonds on substituted benzene rings. tandfonline.comtandfonline.comepa.gov
The primary advantages of this approach include higher yields, shorter reaction times, and often, improved product purity. ijprdjournal.com These benefits align with the principles of green chemistry by increasing energy efficiency and potentially reducing the need for harsh solvents. tandfonline.comtandfonline.com
Comparison of Conventional vs. Microwave Synthesis (Example: Benzoic Acid from Benzanilide)
| Method | Reaction Time | Power/Temp | Observations |
|---|---|---|---|
| Conventional | ~30 minutes (reflux) | N/A | Longer heating time, tedious setup. ajrconline.org |
| Microwave | 10 minutes | 225 W | Rapid, efficient heating; some product vaporizes and solidifies in the condenser. ajrconline.org |
Environmentally Benign Solvents
The chemical industry is a major consumer of organic solvents, which contribute significantly to process waste. nih.govnih.gov A primary goal of green chemistry is to replace volatile organic compounds (VOCs) with safer alternatives. Water is the most desirable green solvent, and recent advances in micellar catalysis now allow many palladium-catalyzed cross-couplings to be performed in water, often at room temperature. nih.govyoutube.com This technology uses surfactants to create nanomicelles that act as "reactors" for the organic molecules, eliminating the need for bulk organic solvents. nih.gov
Process Efficiency and Waste Minimization
Table 3: Green Chemistry Approaches for Benzoic Acid Derivative Synthesis
| Principle | Application | Benefit |
|---|---|---|
| Renewable Feedstocks | Using lignin (B12514952) or glucose-derived materials instead of toluene. escholarship.orgrsc.org | Reduces reliance on fossil fuels and utilizes sustainable resources. |
| Safer Reagents | Employing H₂O₂ as an oxidant instead of heavy metals. google.com | Eliminates toxic metal waste; water is the only byproduct. |
| Catalyst Recycling | Using supported Pd nanoparticles or water-soluble ligands. nih.govnih.gov | Minimizes precious metal waste and product contamination. |
| Green Solvents | Performing reactions in water (e.g., via micellar catalysis). nih.govyoutube.com | Reduces or eliminates the use of volatile organic solvents. |
| Energy Efficiency | Using one-pot procedures and reactions at ambient temperature. sioc-journal.cnnih.gov | Saves energy, reduces reaction time, and minimizes waste. |
Chemical Reactivity and Derivatization of 3 Amino 5 4 Ethylphenyl Benzoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a versatile functional group that can undergo several important reactions, including esterification, amidation, and conversion to acyl halides and anhydrides. These transformations are fundamental in organic synthesis for creating new linkages and modifying the properties of the parent molecule.
Esterification is a common reaction of carboxylic acids, typically involving reaction with an alcohol in the presence of an acid catalyst. While specific studies on the esterification of 3-Amino-5-(4-ethylphenyl)benzoic acid are not prevalent in the literature, the principles of this reaction are well-established for similar aromatic carboxylic acids. For instance, the esterification of aminobenzoic acids is a known process, often requiring protection of the amino group to prevent unwanted side reactions, though direct esterification is also possible under controlled conditions. google.comgoogle.com
A general method for esterification involves heating the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid or by using reagents like thionyl chloride to first form an acyl chloride which then reacts with the alcohol. google.com
Table 1: Representative Esterification Reactions of Aromatic Carboxylic Acids
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | General Conditions |
| Aromatic Carboxylic Acid | Alcohol (e.g., Methanol) | Sulfuric Acid | Aromatic Methyl Ester | Reflux |
| Aromatic Carboxylic Acid | Thionyl Chloride, then Alcohol | Pyridine (catalyst) | Aromatic Ester | Room temperature or gentle heating |
| Aromatic Carboxylic Acid | Alcohol | Dicyclohexylcarbodiimide (DCC) | Aromatic Ester | Room temperature |
The carboxylic acid moiety can be converted into an amide through reaction with an amine. This transformation is of great importance, particularly in the synthesis of peptide analogues where the aminobenzoic acid can act as a scaffold. The direct reaction of a carboxylic acid with an amine is generally unfavorable and requires activation of the carboxylic acid. Common methods involve the use of coupling reagents that form a highly reactive intermediate.
The reactivity of aminobenzoic acid derivatives in peptide bond formation has been studied, indicating that the position of the amino group can influence the efficiency of the reaction. nih.gov While direct data for this compound is limited, it is expected to undergo amidation reactions with various amines using standard peptide coupling reagents.
Table 2: Common Coupling Reagents for Amidation
| Coupling Reagent | Additive (Optional) | General Procedure |
| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | The carboxylic acid is activated by the coupling reagent, followed by the addition of the amine. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) | Similar to DCC, but the urea (B33335) byproduct is water-soluble, simplifying purification. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Diisopropylethylamine (DIPEA) | The reagent directly activates the carboxylic acid for reaction with the amine. |
The carboxylic acid group of this compound can be converted to more reactive derivatives such as acyl halides and anhydrides. These intermediates are not typically isolated but are used in situ to facilitate subsequent reactions like esterification and amidation.
Acyl chlorides can be prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com Anhydrides can be formed by reacting the carboxylic acid with a dehydrating agent or by reacting an acyl chloride with a carboxylate salt. The amino group in this compound would likely need to be protected (e.g., by acetylation) before treatment with these harsh reagents to prevent the formation of undesired byproducts.
Reactivity of the Amino Group
The aromatic amino group (-NH₂) is a nucleophilic functional group that can undergo a variety of reactions, including acylation, sulfonylation, and diazotization. These reactions are crucial for introducing new functionalities and building more complex molecular architectures.
The amino group of this compound can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base. This reaction is often used to protect the amino group during subsequent transformations or to introduce specific acyl groups to modify the molecule's properties. For example, acetylation with acetic anhydride (B1165640) is a common protective strategy. libretexts.org
Similarly, sulfonylation of the amino group can be achieved by reacting it with a sulfonyl chloride (e.g., toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like pyridine. This results in the formation of a sulfonamide linkage.
Table 3: Typical Acylation and Sulfonylation Reactions of Aromatic Amines
| Reaction Type | Reagent | Base | Product |
| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine or Triethylamine | N-Acyl Aromatic Amine |
| Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Sodium Acetate | N-Acyl Aromatic Amine |
| Sulfonylation | Sulfonyl Chloride (e.g., p-Toluenesulfonyl Chloride) | Pyridine | N-Sulfonyl Aromatic Amine (Sulfonamide) |
The aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). scirp.orgyoutube.com The resulting diazonium salt of this compound would be a reactive intermediate.
These diazonium salts are versatile and can undergo a variety of transformations. One of the most important reactions is diazo coupling, where the diazonium ion acts as an electrophile and reacts with an electron-rich aromatic compound (e.g., phenols, anilines) to form an azo compound. libretexts.orgnih.gov Azo compounds are often highly colored and are the basis of many synthetic dyes. The reaction with phenols typically occurs under mildly alkaline conditions, while coupling with anilines is carried out in weakly acidic solutions. nih.gov
Table 4: General Scheme for Diazo Coupling
| Step | Reactants | Conditions | Intermediate/Product |
| 1. Diazotization | Aromatic Amine, Sodium Nitrite, Strong Acid (e.g., HCl) | 0-5 °C | Arenediazonium Salt |
| 2. Coupling | Arenediazonium Salt, Activated Aromatic Compound (e.g., Phenol) | Mildly Alkaline (for phenols) or Weakly Acidic (for anilines) | Azo Compound |
Schiff Base Condensation and Iminization
The primary amino group (-NH₂) on the central phenyl ring of this compound is a key site for derivatization through Schiff base condensation. This reaction involves the nucleophilic addition of the primary amine to the carbonyl group of an aldehyde or ketone, followed by dehydration to form an imine, also known as a Schiff base. nih.gov This reaction is typically catalyzed by an acid and results in the formation of a carbon-nitrogen double bond (azomethine group). nih.gov
The formation of these imines is a versatile method for introducing a wide array of substituents, which can significantly alter the chemical and physical properties of the parent molecule. The general reaction proceeds as follows:
The amino group of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
A proton transfer and elimination of a water molecule leads to the formation of the stable imine product.
The synthesis of Schiff bases from related amino-functionalized compounds is well-documented. For instance, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is readily condensed with various aldehydes to form the corresponding Schiff bases. ktu.edu.trresearchgate.net Similarly, aminobenzoic acids are common starting materials for creating imine-functionalized compounds. nih.gov
Table 1: Potential Schiff Base Derivatives of this compound
| Carbonyl Reactant | Resulting Imine Derivative Name | Potential Application Area |
| Benzaldehyde | 3-((Benzylideneamino)-5-(4-ethylphenyl)benzoic acid | Precursor for heterocyclic synthesis |
| Salicylaldehyde (2-Hydroxybenzaldehyde) | 3-((2-Hydroxybenzylidene)amino)-5-(4-ethylphenyl)benzoic acid | Coordination chemistry, metal ion sensing |
| 4-Methoxybenzaldehyde | 3-((4-Methoxybenzylidene)amino)-5-(4-ethylphenyl)benzoic acid | Liquid crystals, materials science |
| Acetone | 3-((Propan-2-ylidene)amino)-5-(4-ethylphenyl)benzoic acid | Synthetic intermediate |
Heterocyclic Ring Annulation (e.g., Triazole and Pyrazole (B372694) Derivatives)
The functional groups of this compound serve as ideal starting points for constructing fused or appended heterocyclic rings, such as triazoles and pyrazoles. These heterocyclic motifs are of significant interest due to their prevalence in pharmacologically active compounds and functional materials. ktu.edu.trresearchgate.netresearchgate.net
Triazole Derivatives: The synthesis of 1,2,4-triazole (B32235) rings often begins with a carboxylic acid derivative. nih.gov The carboxylic acid group of this compound can be converted into a benzoic acid hydrazide. This intermediate can then react with various reagents to achieve cyclization. A common method involves reacting the hydrazide with carbon disulfide in an alkaline medium to form a dithiocarbazinate salt, which is then cyclized with hydrazine (B178648) hydrate (B1144303) to yield a 4-amino-5-substituted-1,2,4-triazole-3-thiol. ktu.edu.trresearchgate.netnepjol.info The amino group on the original benzene (B151609) ring could be either protected during this sequence or utilized in subsequent derivatization steps.
Pyrazole Derivatives: Pyrazole synthesis typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.govnih.govclockss.org Derivatives of this compound can be engineered to contain the necessary precursors for pyrazole formation. For example, the core structure could be modified to create a diketone, which would then be reacted with a hydrazine derivative to form the pyrazole ring. nih.gov Alternatively, the amino group of the parent molecule can be converted into a hydrazine moiety, which can then be used as a key building block in pyrazole synthesis. google.com The synthesis of 5-aminopyrazoles from β-functional nitriles and hydrazines is a well-established route. clockss.org
Reactivity of the Aromatic Ring System
Electrophilic Aromatic Substitution Patterns
The substitution pattern of the central benzene ring in this compound is governed by the cumulative directing effects of its three substituents: the amino group (-NH₂), the carboxylic acid group (-COOH), and the 4-ethylphenyl group.
Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via a strong resonance effect. pressbooks.pubcognitoedu.orglibretexts.org It activates the positions at C2, C4, and C6.
Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group. cognitoedu.org It withdraws electron density from the ring through both inductive and resonance effects, directing incoming electrophiles to the C1 and C5 positions relative to itself (which are the C2 and C6 positions of the main ring).
4-Ethylphenyl Group: As an alkyl-substituted aryl group, it is considered a weakly activating, ortho-, para-directing group. libretexts.orgunizin.org It directs incoming electrophiles to the C2 and C6 positions of the central ring.
Table 2: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution
| Substituent | Position | Type | Directing Effect | Target Ring Positions |
| -NH₂ | C1 | Activating | Ortho, Para | C2, C6, C4 |
| -COOH | C3 | Deactivating | Meta | C2, C4, C6 |
| 4-Ethylphenyl | C5 | Weakly Activating | Ortho, Para | C2, C6, C4 |
Given this analysis, reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely yield 2-substituted or 2,6-disubstituted derivatives of this compound.
Nucleophilic Aromatic Substitution (where applicable to specific derivatives)
Nucleophilic aromatic substitution (SₙAr) is generally not a feasible reaction for the parent this compound molecule. The SₙAr mechanism requires an aromatic ring that is electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂), and must contain a good leaving group (like a halide). masterorganicchemistry.com The parent compound has electron-donating groups (-NH₂ and the ethylphenyl group) and lacks a suitable leaving group, making the ring electron-rich and thus resistant to nucleophilic attack. masterorganicchemistry.com
However, SₙAr could become relevant for specific derivatives of the molecule. For example:
Diazonium Salt Formation: The primary amino group can be converted into a diazonium salt (-N₂⁺) using nitrous acid. The diazonium group is an excellent leaving group, allowing for its replacement by a wide range of nucleophiles (e.g., -OH, -CN, halides in the Sandmeyer reaction).
Introduction of Electron-Withdrawing Groups: If strong electron-withdrawing groups (like nitro groups) are first introduced onto the aromatic ring via electrophilic substitution, and if a leaving group (like a halogen) is also present, the resulting derivative could become susceptible to nucleophilic aromatic substitution.
Development of Novel Derivatives of this compound for Targeted Chemical Applications
The trifunctional nature of this compound makes it a valuable scaffold for developing novel derivatives with tailored properties for specific applications in fields like medicinal chemistry and materials science. By systematically modifying the three key regions of the molecule—the amino group, the carboxylic acid group, and the aromatic rings—a large chemical space can be explored.
Modification of the Amino Group: As discussed, the amino group can be converted into imines, amides, or serve as an anchor for building heterocyclic systems like triazoles. researchgate.netresearchgate.net These modifications can be used to tune the molecule's biological activity or its coordination properties.
Modification of the Carboxylic Acid Group: The carboxylic acid can be transformed into esters, amides, or acid halides. These derivatives can act as key intermediates for further reactions. For example, forming an amide by coupling with different amines is a common strategy in drug discovery to explore structure-activity relationships. google.com
Modification of the Aromatic Rings: Both the central benzoic acid ring and the pendant ethylphenyl ring can be functionalized through electrophilic aromatic substitution to introduce groups that modulate electronic properties, solubility, or steric profile.
The synthesis of various aminobenzoic acid derivatives and their subsequent conversion into heterocyclic compounds like benzimidazoles, triazoles, and pyrazoles is a proven strategy for discovering compounds with diverse biological activities. ktu.edu.trresearchgate.netnih.gov
Table 3: Strategies for the Development of Novel Derivatives
| Derivatization Site | Reaction Type | Potential Derivative Class | Targeted Chemical Application |
| Amino Group | Acylation | Amides | Bioactive molecule synthesis |
| Amino Group | Schiff Base Condensation | Imines | Ligands for metal complexes, synthetic intermediates nih.gov |
| Carboxylic Acid Group | Esterification | Esters | Prodrugs, modification of solubility |
| Carboxylic Acid Group | Amide Coupling | Amides | Exploration of structure-activity relationships google.com |
| Both -NH₂ and -COOH | Heterocyclic Annulation | Triazoles, Pyrazoles | Pharmaceutical agents, functional materials researchgate.netclockss.org |
| Aromatic Rings | Electrophilic Substitution | Halogenated/Nitrated Derivatives | Synthetic intermediates for cross-coupling or NAS reactions nih.gov |
By combining these synthetic strategies, a diverse library of compounds based on the this compound core can be generated for screening in various chemical and biological applications.
Spectroscopic and Structural Characterization of 3 Amino 5 4 Ethylphenyl Benzoic Acid and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are instrumental in identifying the functional groups present within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Each type of bond and functional group absorbs at a characteristic frequency range, allowing for the identification of the molecule's key structural features. For 3-Amino-5-(4-ethylphenyl)benzoic acid, the expected characteristic absorption bands would include:
O-H Stretch (Carboxylic Acid): A very broad absorption band is anticipated in the range of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. acs.org
N-H Stretch (Amine): Two distinct sharp peaks would be expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is expected between 1680-1710 cm⁻¹ due to the carbonyl group of the carboxylic acid. acs.org
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region would indicate the carbon-carbon double bond stretching within the two benzene (B151609) rings.
N-H Bend (Amine): A bending vibration for the primary amine would likely be seen around 1550-1650 cm⁻¹.
C-O Stretch (Carboxylic Acid): This stretch would appear in the 1210-1320 cm⁻¹ range. acs.org
C-N Stretch (Amine): This vibration is expected in the 1250-1335 cm⁻¹ region.
Table 1: Expected FT-IR Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Carboxylic Acid | 2500-3300 | O-H Stretch (broad) |
| Primary Amine | 3300-3500 | N-H Stretch (two peaks) |
| Aromatic C-H | 3000-3100 | C-H Stretch |
| Aliphatic C-H | 2850-2960 | C-H Stretch |
| Carboxylic Acid | 1680-1710 | C=O Stretch (strong) |
| Aromatic C=C | 1450-1600 | C=C Stretch |
| Primary Amine | 1550-1650 | N-H Bend |
| Carboxylic Acid | 1210-1320 | C-O Stretch |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for clearly identifying the symmetric vibrations of the aromatic rings and the C-C backbone, which may be weak in the FT-IR spectrum. Key expected signals would include strong bands for the C=C stretching of the phenyl rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.
¹H NMR for Proton Environments and Multiplicities
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their electronic environments, and their neighboring protons. For this compound, distinct signals would be expected for the protons on the aromatic rings, the amine group, the carboxylic acid group, and the ethyl group.
Carboxylic Acid Proton (-COOH): A singlet, typically found far downfield (>10-12 ppm), due to deshielding and hydrogen bonding. prepchem.com
Aromatic Protons (Ar-H): Protons on the two benzene rings would appear in the aromatic region (approx. 6.5-8.0 ppm). The specific chemical shifts and splitting patterns (multiplicities) would depend on their position relative to the electron-donating amino group, the electron-withdrawing carboxylic acid group, and the ethyl group.
Amine Protons (-NH₂): A broad singlet that can appear over a wide range, its position being dependent on solvent and concentration.
Ethyl Group Protons (-CH₂CH₃): A quartet for the methylene (B1212753) (-CH₂) protons (coupled to the three methyl protons) and a triplet for the methyl (-CH₃) protons (coupled to the two methylene protons), typically found in the upfield region (approx. 2.6 ppm for the quartet and 1.2 ppm for the triplet).
Table 2: Expected ¹H NMR Data for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| -COOH | >10 | Singlet (s) | 1H |
| Aromatic H's | 6.5 - 8.0 | Multiplets (m) | 7H |
| -NH₂ | Variable | Broad Singlet (br s) | 2H |
| -CH₂- | ~2.6 | Quartet (q) | 2H |
¹³C NMR for Carbon Skeleton Analysis
¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in a molecule.
Carbonyl Carbon (-COOH): The carboxylic acid carbon is highly deshielded and would appear downfield, typically in the 165-185 ppm range.
Aromatic Carbons: The carbons of the two benzene rings would produce a series of signals between approximately 110-150 ppm. The carbons directly attached to substituents (amino, carboxyl, ethyl, and the other ring) would have distinct chemical shifts from the other aromatic carbons.
Ethyl Group Carbons (-CH₂CH₃): The aliphatic carbons of the ethyl group would appear in the upfield region of the spectrum (e.g., ~28 ppm for the -CH₂- and ~15 ppm for the -CH₃).
Table 3: Expected ¹³C NMR Data for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| -COOH | 165 - 185 |
| Aromatic C's | 110 - 150 |
| -CH₂- | ~28 |
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR for structural elucidation)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced NMR techniques would be employed.
2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish which protons are coupled to each other (e.g., confirming the -CH₂-CH₃ coupling). HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for confirming how the ethylphenyl group is connected to the aminobenzoic acid moiety.
Solid-State NMR: If the compound is crystalline, solid-state NMR could provide information about the molecular structure and packing in the solid state, revealing details about intermolecular interactions like hydrogen bonding.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of organic compounds. For derivatives of 3-aminobenzoic acid, mass spectrometry provides essential information for their identification and structural confirmation.
While specific mass spectrometry data for this compound was not found, analysis of related compounds offers valuable insights. For instance, the NIST WebBook provides mass spectrum data for 3-aminobenzoic acid, which has a molecular weight of 137.1360 g/mol . nist.gov The database contains the electron ionization (EI) mass spectrum, which is useful for understanding the fragmentation of the core aminobenzoic acid structure. nist.gov
Atmospheric pressure chemical ionization (APCI) mass spectrometry is another powerful tool for analyzing low molecular weight analytes. bris.ac.uk In the analysis of various benzoic acid derivatives, the molecular ion and specific fragmentation patterns can be observed. For example, halogenated benzoic acids often show a loss of the halogen acid (e.g., HBr, HI) as a common fragmentation pathway. bris.ac.uk
The following table summarizes the molecular weights of several related benzoic acid derivatives:
| Compound Name | Empirical Formula | Molecular Weight ( g/mol ) |
| 3-Aminobenzoic acid | C₇H₇NO₂ | 137.1360 nist.gov |
| 3-Amino-5-(trifluoromethyl)benzoic acid | C₈H₆F₃NO₂ | 205.13 sigmaaldrich.com |
| 3-Amino-5-methoxybenzoic acid | C₈H₉NO₃ | 167.16 sigmaaldrich.com |
| Methyl 3-aminobenzoate | C₈H₉NO₂ | 151.16 |
| 3-Amino-4-[2-(3,4-dimethoxyphenyl)ethyl]-5-sulfamoylbenzoic acid | C₁₇H₂₀N₂O₆S | 380.41 uni.lu |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule and provide information about its conjugation system. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
For 3-aminobenzoic acid, the UV-Vis spectrum shows absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com These absorptions are characteristic of the electronic transitions within the benzene ring and are influenced by the amino and carboxylic acid functional groups. The position of these maxima can be affected by the solvent and the pH of the solution.
The electronic spectra of substituted benzoic acids are influenced by the nature and position of the substituents. For example, the introduction of an ethylphenyl group at the 5-position of 3-aminobenzoic acid would be expected to cause a shift in the absorption maxima due to its effect on the electronic structure and conjugation of the molecule.
A study on related azo compounds derived from aminobenzoic acids highlights the use of UV-Vis spectroscopy in characterizing the formation of new chromophores. researchgate.net The formation of an azo (-N=N-) bridge, for instance, introduces new electronic transitions that result in characteristic colors and absorption bands in the visible region of the spectrum. researchgate.net
X-ray Diffraction Analysis
X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a solid state, providing definitive information about molecular and crystal structures.
Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Elucidation
For example, the crystal structure of 5-ethyl-4-[(4-morpholinobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione reveals a non-planar geometry with the morpholine (B109124) ring adopting a chair conformation. researchgate.net In its crystal lattice, molecules are linked by intermolecular N—H⋯S hydrogen bonds, forming inversion-related dimers. researchgate.net Such hydrogen bonding networks are common in crystals of molecules containing both hydrogen bond donors and acceptors, a feature shared by this compound.
Powder X-ray Diffraction for Crystalline Phase Analysis and Polymorphism
Powder X-ray diffraction (PXRD) is a key technique for identifying crystalline phases and studying polymorphism, which is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit different physical properties.
PXRD data has been reported for several related compounds. For instance, the PXRD data for N-[4-(aminocarbonyl)phenyl]-4-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-benzamide, a β-form of pigment yellow 181, was used to determine its unit-cell parameters and space group (P21/c). cas.cz Similarly, PXRD was used to characterize 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone, providing its unit-cell dimensions and confirming the absence of detectable impurities. researchgate.net
Elemental Analysis (CHNS/O) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The oxygen (O) content is often determined by difference. This analysis is crucial for verifying the empirical formula of a newly synthesized compound.
The empirical formula for this compound is C₁₅H₁₅NO₂. The theoretical elemental composition can be calculated as follows:
Carbon (C): 74.67%
Hydrogen (H): 6.27%
Nitrogen (N): 5.81%
Oxygen (O): 13.26%
Experimental verification of these percentages through elemental analysis would confirm the successful synthesis and purity of the compound. For instance, the empirical formula of 3-Amino-5-(trifluoromethyl)benzoic acid, C₈H₆F₃NO₂, is supported by its known composition. sigmaaldrich.com
Computational Chemistry and Theoretical Investigations of 3 Amino 5 4 Ethylphenyl Benzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to investigate the electronic and structural properties of organic molecules. For a molecule like 3-Amino-5-(4-ethylphenyl)benzoic acid, DFT calculations would be instrumental in elucidating its fundamental chemical nature.
The first step in a computational study is typically geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in the molecule—the structure with the lowest energy. For this compound, this process would determine key structural parameters.
Conformational analysis is particularly important for this molecule due to the rotatable single bond connecting the two phenyl rings and the flexibility of the ethyl and carboxylic acid groups. Different spatial arrangements, or conformers, can have different energies and, consequently, different properties. A computational scan of the torsional angle between the two aromatic rings would reveal the most stable conformation. For instance, in biphenyl (B1667301) and its derivatives, the planarity is a balance between conjugative effects, which favor a planar structure, and steric hindrance between ortho hydrogens, which favors a twisted conformation. bohrium.comrsc.org For this compound, the substitution pattern would influence this dihedral angle. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are standard for such optimizations on benzoic acid derivatives. nih.gov
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is illustrative as specific published data for this compound is not available. The values are based on typical parameters for similar structures.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C-C (in phenyl rings) | ~1.39 - 1.41 |
| C-C (inter-ring) | ~1.49 | |
| C-N (amino group) | ~1.40 | |
| C-C (carboxyl group) | ~1.50 | |
| C=O (carboxyl group) | ~1.22 | |
| C-O (carboxyl group) | ~1.36 | |
| **Bond Angles (°) ** | C-C-C (in phenyl rings) | ~120 |
| C-C-N (amino group) | ~120 | |
| O=C-O (carboxyl group) | ~123 |
| Dihedral Angle (°) | Phenyl-Phenyl | ~30 - 45 |
Understanding the electronic structure is key to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netaip.org A smaller gap suggests the molecule is more polarizable and reactive. bohrium.com For substituted biphenyls and benzoic acids, the nature and position of substituents significantly influence the HOMO-LUMO energies and their gap. bohrium.comactascientific.com
The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on the molecule's surface. It helps identify regions that are rich or poor in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net In this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxyl group and the nitrogen of the amino group, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group and the hydrogens of the amino group. researchgate.netresearchgate.net
Table 2: Predicted Electronic Properties of this compound (Illustrative) This table is illustrative as specific published data for this compound is not available. Values are typical for similar aromatic compounds.
| Property | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | ~ -5.5 to -6.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy | ~ -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | ~ 3.5 to 5.0 | Indicates chemical reactivity and kinetic stability. |
DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies corresponding to the normal modes of the molecule, a theoretical IR spectrum can be generated. This helps in the assignment of experimental IR bands to specific molecular motions, such as the stretching and bending of C=O, N-H, and O-H bonds. For benzoic acid derivatives, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental data after applying a scaling factor. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values are crucial for assigning peaks in experimental NMR spectra to specific atoms in the molecule, aiding in structure elucidation. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. nih.govresearchgate.netresearchgate.net For this compound, TD-DFT could predict the π → π* transitions responsible for its UV absorption, which would be influenced by the extended conjugation across the biphenyl system.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT provides insights into static molecules, Molecular Dynamics (MD) simulations are used to study their behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a solvent or a biological macromolecule like a protein. mpg.debohrium.com For this compound, MD simulations could be used to:
Explore its conformational landscape in solution.
Study its interaction and binding mode with a protein target, calculating binding free energies to predict binding affinity. nih.gov
Understand how it might permeate a cell membrane.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or property-based descriptors of a set of compounds with a specific property of interest, such as solubility, boiling point, or biological activity. For a series of benzoic acid derivatives, QSPR models could be developed to predict properties of new, unsynthesized compounds. nih.govresearchgate.netacs.org Descriptors used in QSPR can range from simple constitutional indices to complex quantum chemical parameters. For this compound, a QSPR model could predict properties like its pKa value or its potential as an inhibitor for a specific enzyme, based on models built from similar compounds. nih.gov
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify intermediates, and more importantly, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction. For the synthesis of this compound, or for its reactions with other species (e.g., radicals in an atmospheric or biological context), DFT calculations could be used to:
Elucidate the step-by-step mechanism of its formation.
Calculate the activation barriers for different potential reaction pathways. nih.govnih.gov
Determine the thermodynamics (reaction energies) of each step.
Studies on the reaction of benzoic acid with radicals, for example, have used DFT to determine that addition reactions are generally favored over hydrogen abstraction. rsc.orgresearchgate.net Similar studies could provide a detailed understanding of the reactivity and degradation pathways of this compound.
Coordination Chemistry and Metal Complexes of 3 Amino 5 4 Ethylphenyl Benzoic Acid Derivatives
Ligand Design Principles for Carboxylate and Amine Coordination with Metal Ions
The design of ligands is a critical first step in synthesizing metal complexes with desired properties. For a ligand like 3-amino-5-(4-ethylphenyl)benzoic acid, several principles govern its interaction with metal ions.
Hard and Soft Acid-Base (HSAB) Theory: This principle is fundamental to predicting the stability of coordination complexes. adichemistry.comwikipedia.org It classifies metal ions (Lewis acids) and ligands (Lewis bases) as either "hard," "soft," or "borderline." wikipedia.orgrajaramcollege.com
Hard acids are typically small, have a high positive charge, and are not easily polarizable. Examples include alkali metals (Li+), alkaline earth metals (Mg2+), and early transition metals in high oxidation states (Ti4+, Cr3+). csbsju.edufiveable.me
Hard bases contain small, highly electronegative donor atoms like oxygen and nitrogen and are weakly polarizable. csbsju.edu
Soft acids are large, have a low positive charge, and are highly polarizable, such as Ag+, Pt2+, and Hg2+. adichemistry.com
Soft bases contain larger, more polarizable donor atoms like sulfur and phosphorus. csbsju.edu
The HSAB principle states that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. adichemistry.comfiveable.me The carboxylate group (-COO⁻) is a hard base due to its oxygen donors, while the amino group (-NH2) is also considered a hard base due to the nitrogen donor. csbsju.edu Therefore, this compound is expected to form stable complexes with hard and borderline metal ions, such as first-row transition metals (Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) and lanthanides. wikipedia.orgrajaramcollege.com The interactions in these cases are predominantly ionic or polar covalent. adichemistry.com
Synthesis of Metal-Organic Complexes with this compound Ligands
The synthesis of metal complexes with aminobenzoic acid derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. The specific conditions can be tailored to yield different products, such as discrete molecules or extended metal-organic frameworks (MOFs).
Transition metal complexes of aminobenzoic acid derivatives are often synthesized by reacting a metal salt (e.g., acetate, chloride, or nitrate) with the deprotonated ligand in a solvent like ethanol, methanol, or a water-solvent mixture. mdpi.comvt.edu Hydrothermal or solvothermal methods, where reactions are carried out in a sealed vessel at elevated temperatures and pressures, are also frequently used to promote the crystallization of coordination polymers or MOFs. rsc.org
Interactive Table: Hypothetical Synthesis of Transition Metal Complexes
| Metal Ion Source | Ligand | Reaction Conditions | Potential Product Type |
|---|---|---|---|
| Copper(II) Acetate | This compound | Reflux in Ethanol/Water | Dinuclear paddlewheel or mononuclear complex |
| Zinc(II) Nitrate | This compound | Solvothermal (DMF/Ethanol), 120 °C | 2D or 3D Coordination Polymer (MOF) |
| Cobalt(II) Chloride | This compound | Methanol, Room Temperature | Tetrahedral or Octahedral Complex |
| Nickel(II) Acetate | This compound | Aqueous solution, slow evaporation | Hydrated octahedral complex |
Organotin(IV) carboxylates are a well-studied class of organometallic compounds. nih.gov Their synthesis typically involves one of two main routes:
Condensation Reaction: The reaction of an organotin(IV) oxide or hydroxide (B78521) (e.g., dibutyltin (B87310) oxide, Bu₂SnO) with the carboxylic acid. This reaction proceeds with the azeotropic removal of water, often in a solvent like benzene (B151609) or toluene (B28343), to drive the equilibrium towards the product. orientjchem.org
Metathesis Reaction: The reaction of an organotin(IV) halide (e.g., dimethyltin (B1205294) dichloride, Me₂SnCl₂) with the sodium or potassium salt of the carboxylic acid. orientjchem.org
These reactions can produce di- and triorganotin(IV) derivatives with the general formulas R₂SnL₂ and R₃SnL, where L is the carboxylate ligand. nih.govsysrevpharm.orgresearchgate.net
Characterization of Coordination Compounds (Spectroscopic, Crystallographic, Thermal Analysis, Magnetic Studies)
A comprehensive suite of analytical techniques is employed to elucidate the structure, bonding, and properties of newly synthesized metal complexes. mdpi.com
Interactive Table: Characterization Techniques for Metal Complexes
| Technique | Information Obtained | Key Observables for this compound Complexes |
|---|---|---|
| FTIR Spectroscopy | Identifies functional groups and confirms coordination. | Shift in ν(C=O) and ν(O-H) bands of the carboxylate group upon deprotonation and coordination. Shift in ν(N-H) bands of the amino group upon coordination. Appearance of new low-frequency bands corresponding to M-O and M-N bonds. |
| Single-Crystal X-ray Diffraction | Provides precise 3D atomic structure, including bond lengths, bond angles, and coordination geometry. mdpi.comresearchgate.net | Unambiguous determination of the metal coordination environment, ligand binding modes (monodentate, bidentate, bridging), and overall crystal packing. nih.gov |
| Thermal Analysis (TGA/DSC) | Determines thermal stability, decomposition pathways, and presence of solvent molecules. researchgate.net | Mass loss steps corresponding to the removal of coordinated or lattice water molecules, followed by decomposition of the organic ligand at higher temperatures, ultimately yielding a metal oxide residue. researchgate.netorientjchem.org |
| Magnetic Susceptibility | Measures the magnetic moment to determine the number of unpaired electrons and provides insight into the metal's oxidation state and spin state (high-spin vs. low-spin). dalalinstitute.comdu.edu.eg | Distinguishes between paramagnetic complexes (e.g., many Fe(II), Co(II), Ni(II), Cu(II)) and diamagnetic complexes (e.g., Zn(II)). researchgate.netfizika.si |
| NMR Spectroscopy (1H, 13C) | Provides structural information in solution, particularly for diamagnetic complexes (e.g., Zn(II), Organotin(IV)). | Shifts in the signals of aromatic and ethyl group protons upon coordination. For organotin complexes, 119Sn NMR can help determine the coordination number of the tin atom. nih.gov |
Investigation of Coordination Modes and Geometries within Complexes
The versatility of the aminobenzoate ligand stems from the multiple ways its functional groups can bind to metal centers. wikipedia.org
Carboxylate Group: The carboxylate group is a highly flexible coordinator. It can act as:
Monodentate: One oxygen atom binds to a single metal ion.
Bidentate Chelating: Both oxygen atoms bind to the same metal ion, forming a four-membered ring.
Bidentate Bridging: The carboxylate group links two different metal ions. This can occur in a syn-syn, syn-anti, or anti-anti conformation, leading to the formation of dinuclear units or extended polymeric chains. researchgate.netresearchgate.netwikipedia.org
Amino Group: The amino group typically acts as a monodentate donor, binding to a metal ion through its lone pair of electrons.
The combination of these modes dictates the final geometry of the complex. For instance, if the ligand acts as a bidentate N,O-chelator, it can lead to common geometries like octahedral [M(L)₂(H₂O)₂] or square planar [M(L)₂] complexes. If the carboxylate group acts as a bridge, it often results in the formation of 1D, 2D, or 3D coordination polymers, where the metal ions serve as nodes connected by the organic linkers. rsc.org The steric bulk of the 4-ethylphenyl group can also influence the packing of these structures in the solid state.
Catalytic Applications of Metal Complexes Derived from this compound Ligands
Metal-organic complexes are of great interest as catalysts because the metal center can act as a Lewis acid site, while the organic ligand can be functionalized to introduce basic sites or influence the steric and electronic environment of the active site. vt.eduacs.org Complexes derived from amino-functionalized ligands have shown promise in a variety of organic transformations. researchgate.net
Knoevenagel Condensation: This is a C-C bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound. acs.orgacs.org Coordination polymers, particularly those with accessible Lewis acid metal sites and basic sites (like a free amino group on the ligand), can act as efficient heterogeneous catalysts for this reaction. nih.govresearchgate.netfigshare.com The metal center activates the carbonyl compound, while the basic site deprotonates the active methylene compound, facilitating the reaction.
Henry (Nitroaldol) Reaction: This reaction involves the addition of a nitroalkane to a carbonyl compound. researchgate.net Metal-organic frameworks (MOFs) containing amino groups have been successfully employed as solid catalysts for the Henry reaction. mdpi.com The cooperative action of the Lewis acidic metal nodes and the basic amino groups within the MOF structure is believed to be key to their catalytic activity. rsc.orgnih.gov
Other Potential Applications: Transition metal complexes with amino acid-based ligands have been investigated for a wide range of catalytic processes, including hydrogenation and C-C cross-coupling reactions, highlighting the broad potential of this class of compounds. mdpi.comnih.gov
Interactive Table: Potential Catalytic Applications
| Reaction Type | Substrates | Role of the Complex | Potential Advantage |
|---|---|---|---|
| Knoevenagel Condensation | Benzaldehyde + Malononitrile | Metal ion (Lewis acid) activates aldehyde; Amino group (Lewis base) activates malononitrile. nih.gov | Heterogeneous, recyclable catalyst with high yield. acs.orgresearchgate.net |
| Henry Reaction | 4-Nitrobenzaldehyde + Nitromethane | Cooperative catalysis between metal nodes and ligand basic sites. researchgate.netmdpi.com | High diastereoselectivity and reusability in MOF-based catalysts. rsc.org |
| Oxidation Reactions | Alcohols or Catechols | Metal center facilitates redox cycling. | Mimicking enzymatic activity (e.g., catechol oxidase). |
Supramolecular Chemistry and Crystal Engineering with 3 Amino 5 4 Ethylphenyl Benzoic Acid
Hydrogen Bonding Networks in the Solid State
Hydrogen bonds are the primary directional forces in the crystal packing of many organic molecules, and 3-Amino-5-(4-ethylphenyl)benzoic acid is no exception. The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor) allows for a variety of hydrogen bonding motifs.
In the solid state, carboxylic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. This robust synthon is a recurring feature in the crystal structures of benzoic acid derivatives. For this compound, it is highly probable that this carboxylic acid dimer is a primary motif in its crystal structure.
The interplay of these different hydrogen bonds can lead to the formation of various supramolecular synthons, which are recognizable patterns of intermolecular interactions. The specific hydrogen bonding network adopted by this compound in the solid state will depend on the crystallization conditions, which can influence the kinetic and thermodynamic factors of crystal growth.
Table 1: Potential Hydrogen Bonding Interactions in Crystalline this compound
| Donor | Acceptor | Type of Interaction | Expected Bond Length (Å) |
| O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | Strong | 2.5 - 2.8 |
| N-H (Amino) | O=C (Carboxylic Acid) | Moderate | 2.8 - 3.2 |
| N-H (Amino) | N (Amino) | Weak | 3.0 - 3.5 |
π-π Stacking Interactions and Aromatic Interactions
The extended aromatic system of this compound, comprising the central benzene (B151609) ring and the appended 4-ethylphenyl group, provides a platform for significant π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and dispersion forces between the electron clouds of aromatic rings, play a crucial role in stabilizing the crystal structure.
In the solid state, aromatic rings can adopt various arrangements, including face-to-face, edge-to-face (T-shaped), and parallel-displaced configurations. The specific geometry of the π-π stacking in this compound will be influenced by the steric hindrance of the substituents and the optimization of other intermolecular forces, such as hydrogen bonding. The ethyl group on the phenyl ring can also influence the stacking arrangement, potentially leading to offset or tilted geometries.
Beyond classical π-π stacking, other aromatic interactions, such as C-H···π interactions, can further contribute to the stability of the crystal lattice. In these interactions, a C-H bond from an aliphatic or aromatic group points towards the electron-rich face of an aromatic ring. The ethyl group and the aromatic C-H bonds of this compound can all act as donors in such interactions.
Cocrystal Formation and Polymorphism Studies
The ability of this compound to form multiple, distinct hydrogen bonds makes it an excellent candidate for cocrystal formation. Cocrystals are multi-component crystalline solids where the components are held together by non-covalent interactions, primarily hydrogen bonds. By co-crystallizing this compound with other molecules (coformers) that have complementary hydrogen bonding functionalities, it is possible to create a wide range of new solid forms with potentially different and improved properties.
Potential coformers could include other carboxylic acids, amides, pyridines, or any molecule with hydrogen bond donor or acceptor sites. The formation of cocrystals is governed by the principles of supramolecular synthon recognition, where specific and predictable hydrogen bonding patterns are favored.
Furthermore, like many organic molecules, this compound may exhibit polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs have the same chemical composition but differ in their crystal packing, leading to different physical properties such as melting point, solubility, and stability. The study of polymorphism is crucial in materials science and pharmaceuticals. The existence of different hydrogen bonding motifs and the flexibility of the ethylphenyl group could contribute to the potential for polymorphism in this compound.
Table 2: Potential Supramolecular Synthons in Cocrystals of this compound
| Functional Group of Coformer | Potential Synthon with this compound |
| Carboxylic Acid | Carboxylic acid-carboxylic acid homodimer, Carboxylic acid-amino heterosynthon |
| Amide | Carboxylic acid-amide heterosynthon, Amino-amide heterosynthon |
| Pyridine | Carboxylic acid-pyridine heterosynthon |
Design and Fabrication of Supramolecular Architectures
The principles of crystal engineering can be applied to design and fabricate specific supramolecular architectures using this compound as a building block. By understanding and controlling the non-covalent interactions, it is possible to guide the self-assembly of the molecules into desired one-, two-, or three-dimensional networks.
For example, by carefully selecting coformers or by modifying the substituents on the this compound molecule, one could aim to create porous crystalline materials (metal-organic frameworks or hydrogen-bonded organic frameworks) with potential applications in gas storage, separation, or catalysis. The directional nature of hydrogen bonds and the potential for π-π stacking provide the necessary tools for the rational design of such materials.
The fabrication of these supramolecular architectures typically involves solution-based crystallization methods, where factors such as solvent, temperature, and concentration can be controlled to influence the final crystal structure. Techniques such as slow evaporation, vapor diffusion, and cooling crystallization are commonly employed.
Influence of Substituents on Crystal Packing and Intermolecular Interactions
The substituents on the benzoic acid core, namely the amino group at the 3-position and the 4-ethylphenyl group at the 5-position, have a profound influence on the crystal packing and intermolecular interactions of the molecule.
The amino group primarily acts as a hydrogen bond donor, promoting the formation of N-H···O and N-H···N interactions. Its position at the 3-position allows it to participate in the formation of extended networks without sterically hindering the formation of the carboxylic acid dimer.
Advanced Materials Applications of 3 Amino 5 4 Ethylphenyl Benzoic Acid and Its Derivatives
Integration into Functional Polymers and Hybrid Materials
The bifunctional nature of 3-Amino-5-(4-ethylphenyl)benzoic acid, possessing both an amine and a carboxylic acid, allows it to act as a versatile monomer in polymerization reactions. These functional groups can readily participate in condensation polymerizations to form polyamides or polyesters. The incorporation of this monomer into polymer chains can introduce specific functionalities, influencing the final properties of the material.
The presence of the 4-ethylphenyl substituent can impart increased hydrophobicity and solubility in organic solvents, which is advantageous for solution-based processing of polymers. Furthermore, the aromatic structure contributes to thermal stability and mechanical strength of the resulting polymers.
One approach to creating advanced functional materials is through the synthesis of star polymers. While direct studies on this compound are not available, research on other functional amino acid-based star polymers demonstrates the potential of such monomers. rsc.orgresearchgate.net For instance, star polymers have been successfully synthesized using amino acid N-carboxyanhydride (NCA) derivatives. rsc.orgresearchgate.net A similar strategy could be envisioned for derivatives of this compound, leading to highly branched, functional macromolecules with potential applications in drug delivery and nanotechnology.
Hybrid materials, which combine organic and inorganic components, could also benefit from the inclusion of this compound. The carboxylic acid group can act as an anchoring site for metal ions or nanoparticles, allowing for the creation of organic-inorganic hybrid frameworks with tailored optical, electronic, or catalytic properties.
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Linkage | Potential Properties |
| Polyamides | Amide bond | High thermal stability, mechanical strength |
| Polyesters | Ester bond | Good processability, tunable degradation |
| Star Polymers | Various | High functionality, controlled architecture |
| Hybrid Materials | Coordination or covalent bonds | Tailored optical and electronic properties |
Role in the Design of Responsive Materials
Responsive or "smart" materials are designed to undergo a significant change in their properties in response to external stimuli such as pH, temperature, or light. The amino and carboxylic acid groups of this compound make it an excellent candidate for the development of pH-responsive materials.
In acidic conditions, the amino group will be protonated (-NH3+), while in basic conditions, the carboxylic acid group will be deprotonated (-COO-). When incorporated into a polymer, these changes in ionization state can lead to conformational changes, swelling or shrinking of the material, or alterations in its solubility. This pH-responsive behavior is crucial for applications such as controlled drug release, where a drug-loaded polymer matrix can be designed to release its payload in the specific pH environment of a target tissue.
While specific studies on polymers derived from this compound are not yet prevalent, the principle is well-established with other aminobenzoic acid derivatives. The ability to tune the pKa of the functional groups by modifying the chemical structure of the monomer allows for the design of materials that respond to a specific pH range.
Applications in Sensors and Probes
The electrochemical properties of aminobenzoic acids make them suitable for the development of chemical sensors. The amino group can be electropolymerized to form a conductive polymer film on an electrode surface. This modified electrode can then be used to detect the presence of specific analytes.
For example, a voltammetric sensor based on electropolymerized 4-aminobenzoic acid has been successfully developed for the simultaneous determination of food azo dyes. mdpi.com The polymer film enhances the effective surface area of the electrode and facilitates electron transfer, leading to a sensitive and selective response. mdpi.com
Given its structural similarity, this compound could be employed in a similar fashion. The presence of the 4-ethylphenyl group might further enhance the sensor's performance by influencing the morphology and electronic properties of the polymer film. The aromatic system can also participate in π-π stacking interactions with certain analytes, potentially increasing the selectivity of the sensor.
Table 2: Comparison of Aminobenzoic Acids in Sensor Applications
| Compound | Polymerization Method | Application | Key Finding |
| 4-Aminobenzoic acid | Electropolymerization | Detection of food azo dyes | Polymer film increases electrode surface area and sensitivity. mdpi.com |
| This compound (Potential) | Electropolymerization | Detection of various analytes | The 4-ethylphenyl group may enhance selectivity and electronic properties. |
Contribution to Organic Electronics and Photonics
The molecular structure of this compound, featuring an electron-donating amino group and an electron-withdrawing carboxylic acid group attached to a conjugated phenyl ring, is characteristic of a "push-pull" system. This type of electronic structure is highly desirable in materials for organic electronics and photonics.
The intramolecular charge transfer from the donor to the acceptor group upon photoexcitation can lead to interesting optical properties, such as fluorescence and non-linear optical (NLO) activity. These properties are the basis for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and optical data storage.
Potential in Advanced Separation Technologies and Adsorption
The functional groups on this compound also make it a candidate for use in advanced separation technologies. The carboxylic acid and amino groups can act as binding sites for the selective adsorption of metal ions or organic molecules from solutions.
For example, materials functionalized with benzoic acid derivatives have been studied for the separation and extraction of various compounds. researchgate.netisroset.org The specific interactions, such as hydrogen bonding and electrostatic interactions, between the functional groups of the adsorbent and the target molecules determine the selectivity of the separation process.
This compound could be immobilized on a solid support, such as silica (B1680970) gel or a polymer resin, to create a stationary phase for chromatography. The aromatic rings can provide hydrophobic interactions, while the polar functional groups can engage in more specific interactions, leading to a mixed-mode separation material with unique selectivity. Furthermore, the adsorption properties of materials functionalized with this compound could be utilized in environmental remediation for the removal of pollutants from water. Studies on the adsorption of benzoic acid onto activated carbon cloth have shown that the pH of the solution plays a crucial role, highlighting the importance of the carboxylic acid group in the adsorption process. nih.gov
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic routes to complex organic molecules is a cornerstone of modern chemistry. For 3-Amino-5-(4-ethylphenyl)benzoic acid, future research will likely focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste.
Key areas of exploration include:
C-H Activation/Functionalization: Direct C-H activation strategies represent a paradigm shift in organic synthesis. Future research could target the direct coupling of an ethylbenzene (B125841) derivative with a suitably substituted aminobenzoic acid precursor, thereby eliminating the need for pre-functionalized starting materials. This approach would significantly improve atom economy and reduce the number of synthetic steps.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including enhanced safety, improved reaction control, and easier scalability. The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and reproducible manufacturing process.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field of green chemistry. Researchers may explore the potential of engineered enzymes to catalyze key steps in the synthesis of this compound, such as the amination or carboxylation of a biphenyl (B1667301) precursor.
| Potential Synthetic Improvement | Key Advantages |
| C-H Activation | Higher atom economy, fewer synthetic steps |
| Flow Chemistry | Enhanced safety, better control, scalability |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact |
Advanced Spectroscopic and Structural Analysis Techniques for Elucidating Complex Structures
A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its behavior and designing new applications. Future research will leverage advanced analytical techniques to gain deeper insights into its molecular architecture.
Emerging techniques that could be applied include:
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Techniques such as COSY, HSQC, and HMBC are powerful tools for unambiguously assigning the proton and carbon signals in complex molecules, providing detailed information about the connectivity of atoms.
Solid-State NMR (ssNMR): For crystalline forms of the compound, ssNMR can provide valuable information about the local environment of atoms in the solid state, complementing data obtained from single-crystal X-ray diffraction.
Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry (IM-MS) can provide information not only on the mass-to-charge ratio but also on the shape of the molecule in the gas phase.
Development of Advanced Computational Models for Predicting Chemical Behavior and Properties
Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For this compound, advanced computational models can provide valuable insights that complement experimental studies.
Future computational work may focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties, including optimized molecular geometry, electronic structure, and spectroscopic data (e.g., IR and NMR spectra). These calculations can aid in the interpretation of experimental data.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule, including its conformational flexibility and interactions with solvent molecules. This is particularly important for understanding its behavior in solution.
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of derivatives of this compound are synthesized and tested for a particular application, QSAR models can be developed to correlate their chemical structures with their observed activities, guiding the design of new, more potent compounds.
| Computational Method | Predicted Properties |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectroscopic data |
| Molecular Dynamics (MD) | Conformational flexibility, solvent interactions, dynamic behavior |
| QSAR Modeling | Correlation of chemical structure with biological activity or physical properties |
Integration of this compound Derivatives into Novel Chemical Systems and Methodologies
The unique structural features of this compound, namely the presence of amino, carboxylic acid, and biphenyl moieties, make it an attractive building block for the construction of more complex chemical systems.
Potential areas for integration include:
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to connect metal ions, forming porous, crystalline materials known as MOFs. The biphenyl backbone and amino group can be further functionalized to tune the properties of the resulting MOF for applications in gas storage, separation, or catalysis.
Supramolecular Chemistry: The amino and carboxylic acid groups can participate in hydrogen bonding, enabling the self-assembly of molecules into well-defined supramolecular structures such as gels, liquid crystals, or nanotubes.
Combinatorial Chemistry: The core structure of this compound can be used as a scaffold for the creation of libraries of related compounds through combinatorial chemistry. This would involve systematically modifying the amino and carboxylic acid groups to generate a diverse set of molecules for high-throughput screening in drug discovery or materials science applications.
Interdisciplinary Research Opportunities in Materials Science and Green Chemistry
The future of chemical research lies in interdisciplinary collaboration. This compound and its derivatives are well-positioned to contribute to advancements in both materials science and green chemistry.
Materials Science: The rigid biphenyl core and the presence of functional groups for polymerization (amino and carboxylic acid) make this compound a potential monomer for the synthesis of high-performance polymers such as polyamides or polyimides. These materials could exhibit desirable properties such as thermal stability and mechanical strength.
Green Chemistry: Beyond sustainable synthesis, derivatives of this compound could find applications as organocatalysts or as components of recyclable catalytic systems. The development of such applications would contribute to the broader goals of green chemistry by reducing reliance on toxic and expensive metal catalysts.
Q & A
Q. What are the optimal synthetic routes for 3-Amino-5-(4-ethylphenyl)benzoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A two-step process involving condensation and cyclization is commonly employed for structurally related benzoic acid derivatives. For example, substituted benzoic acids can be synthesized via nucleophilic aromatic substitution or Pd-catalyzed coupling. Reaction optimization includes:
- Temperature Control : Maintain 45–50°C during condensation to minimize side reactions .
- Catalyst Use : Pd-based catalysts improve coupling efficiency for aryl-ethyl linkages.
- Purification : Column chromatography (hexane/EtOH, 1:1) yields >95% purity .
Data Table :
| Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Condensation | 45°C, 1 h | ~99% | >95% |
| Cyclization | RT, 48 h | 69% | >97% |
Q. How can the purity and structural integrity of this compound be validated using analytical techniques?
- Methodological Answer : Combine multiple orthogonal methods:
- HPLC : Use C18 columns with water-acetonitrile gradients; target >97.0% purity (area%) .
- NMR : Confirm substituent positions via characteristic shifts (e.g., aromatic protons at δ 7.11–7.29 ppm, ethyl groups at δ 1.2–1.4 ppm) .
- LC-MS : Detect [M+H]+ ions (expected m/z ~267.3) for molecular weight confirmation .
Q. What storage conditions are recommended to maintain the stability of this compound?
- Methodological Answer : Store under inert gas (N₂/Ar) at <15°C in airtight, light-resistant containers. Avoid humidity and prolonged exposure to air, as amino and carboxylic acid groups may oxidize or hydrolyze .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during structure solution?
- Methodological Answer : Use SHELXL for small-molecule refinement:
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. LC-MS) for this compound?
- Methodological Answer : Cross-validate using:
Q. What strategies are effective for studying the compound’s interactions in biological systems (e.g., protein binding)?
- Methodological Answer : Employ:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins to measure binding kinetics.
- Molecular Dynamics Simulations : Use AutoDock to predict binding affinities with active sites.
- In Vitro Assays : Test cytotoxicity (IC₅₀) in cell lines, noting that benzoic acid derivatives may exhibit low toxicity at physiological concentrations .
Data Contradiction Analysis
Q. How can discrepancies in reported melting points or solubility be addressed?
- Methodological Answer : Variations often arise from polymorphic forms or impurities. Mitigate by:
- DSC/TGA : Confirm thermal behavior (e.g., melting endotherm at 141–145°C) .
- Recrystallization : Use ethanol/water mixtures to isolate pure polymorphs.
- Solubility Testing : Measure in DMSO/PBS (pH 7.4) under controlled agitation .
Method Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
